molecular formula C7H9IN2O2 B15057333 N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Cat. No.: B15057333
M. Wt: 280.06 g/mol
InChI Key: DCYFCJPQEMZYTC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (CAS 1706446-35-6) is a halogen-substituted pyrrole building block of significant interest in medicinal chemistry and antibacterial research. This compound features the core 1H-pyrrole-2-carboxamide structure, a privileged scaffold found in numerous bioactive marine natural products and synthetic anti-infectives . The molecular framework consists of a pyrrole ring substituted at the 4-position with an iodine atom and at the amide nitrogen with a 2-hydroxyethyl group (Molecular Formula: C7H9IN2O2; Molecular Weight: 280.07 g/mol) . Its primary research application lies in serving as a key synthetic intermediate for the development of novel antibacterial agents, particularly inhibitors targeting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . Halogenated pyrrole-2-carboxamides are integral molecular fragments in promising preclinical candidates and have been shown to retain potent, single-digit nanomolar enzymatic inhibition (IC50 < 10 nM) while offering improved physicochemical properties, such as reduced lipophilicity, compared to earlier hit compounds . Researchers utilize this building block to explore structure-activity relationships (SAR) and to create analogs active against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the iodine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the hydroxyethyl side chain can contribute to altered solubility and pharmacokinetic profiles. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C7H9IN2O2/c8-5-3-6(10-4-5)7(12)9-1-2-11/h3-4,10-11H,1-2H2,(H,9,12)

InChI Key

DCYFCJPQEMZYTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1I)C(=O)NCCO

Origin of Product

United States

Preparation Methods

The foundational step in synthesizing N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is the introduction of iodine at the 4-position of the pyrrole ring. This process is achieved through electrophilic aromatic substitution, leveraging the directing effects of the aldehyde group at position 2.

Reaction Conditions and Optimization

The iodination protocol, as detailed in a patent, involves reacting 1H-pyrrole-2-carbaldehyde with elemental iodine in the presence of sodium hydroxide within N-methylpyrrolidone (NMP) as the solvent. Key parameters include:

  • Molar Ratios : A 1:1 molar ratio of iodine to 1H-pyrrole-2-carbaldehyde ensures stoichiometric halogenation.
  • Temperature Control : The reaction is conducted at −5°C to 5°C to minimize side reactions such as diiodination or ring oxidation.
  • Workup and Purification : Post-reaction, the mixture is filtered and extracted with ethyl acetate. Recrystallization from toluene yields 4-iodo-1H-pyrrole-2-carbaldehyde with a purity exceeding 95% and isolated yields ranging from 61% to 97%.
Mechanistic Insights

The aldehyde group at position 2 directs iodination to the 4-position via resonance and inductive effects, stabilizing the intermediate arenium ion. The use of NMP enhances solubility and reaction homogeneity, while sodium hydroxide deprotonates the pyrrole ring, facilitating electrophilic attack.

Oxidation of 4-Iodo-1H-Pyrrole-2-Carbaldehyde to Carboxylic Acid

The aldehyde intermediate is subsequently oxidized to 4-iodo-1H-pyrrole-2-carboxylic acid, a critical precursor for amide formation.

Amidation of 4-Iodo-1H-Pyrrole-2-Carboxylic Acid with Ethanolamine

The final step involves coupling the carboxylic acid with ethanolamine to form the target carboxamide.

Activation and Coupling Methods

Two primary approaches are employed:

Acyl Chloride Intermediate
  • Thionyl Chloride (SOCl₂) : 4-Iodo-1H-pyrrole-2-carboxylic acid is refluxed with excess SOCl₂ to form the acyl chloride. Ethanolamine is then added in tetrahydrofuran (THF) with triethylamine as a base, yielding the amide after 12 hours at 25°C.
  • Yield : 75–85%, with purification via silica gel chromatography.
Direct Coupling Using HATU
  • Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) facilitate direct amide bond formation.
  • Conditions : Stirring at 25°C for 24 hours achieves 80–90% conversion, with the product isolated by precipitation in ice water.

Side Reactions and Mitigation

The hydroxyl group of ethanolamine may compete in nucleophilic reactions, leading to ester byproducts. This is mitigated by using a slight excess of ethanolamine (1.2 equivalents) and maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthetic step:

Step Reagents/Conditions Yield (%) Purity (%) Reference
Iodination I₂, NaOH, NMP, −5–5°C 61–97 >95
Oxidation NaClO₂, TEMPO, acetone-H₂O, 20–25°C 80–90 >90
Amidation (Acyl Chloride) SOCl₂, ethanolamine, THF, 25°C 75–85 85–90
Amidation (HATU) HATU, DIPEA, DMF, 25°C 80–90 90–95

Challenges and Alternative Approaches

Regioselectivity in Halogenation

Alternative directing groups, such as esters or nitro groups, were explored but resulted in lower regioselectivity for iodination. The aldehyde group remains optimal for 4-position specificity.

Stability of the Iodo Substituent

Iodine’s lability under acidic or oxidative conditions necessitates careful control during oxidation. The Pinnick method is preferred over harsher oxidants like KMnO₄ to prevent deiodination.

Amidation Efficiency

Coupling agents like HATU outperform traditional acyl chloride methods in yield and reproducibility, albeit at higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a non-iodinated pyrrole derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a non-iodinated pyrrole derivative.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The iodine atom and hydroxyethyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups
This compound C₇H₁₀IN₂O₂ 280.07 -I (4), -CONH-(CH₂CH₂OH) (2) Iodo, carboxamide, hydroxyethyl
N-Methyl-4-propanoyl-1H-pyrrole-2-carboxamide (V9B) C₉H₁₂N₂O₂ 180.20 -COCH₂CH₃ (4), -CONHCH₃ (2) Carboxamide, propanoyl, methyl
N,N-Dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide (HE-5405) C₁₅H₁₆N₂O₂ 256.30 -COCH₂C₆H₅ (4), -CON(CH₃)₂ (2) Carboxamide, phenylacetyl, dimethyl

Key Observations :

  • Iodo vs. These groups may influence photophysical properties and reactivity in catalysis or medicinal chemistry.
  • Hydroxyethyl vs.

Reactivity Comparisons :

  • Target Compound : The iodine substituent may facilitate cross-coupling reactions (e.g., Suzuki), while the hydroxyethyl group could undergo etherification or esterification.
  • V9B: The propanoyl group at position 4 may participate in nucleophilic acyl substitution or reduction to alcohols.
  • HE-5405 : The phenylacetyl group enables aromatic interactions, useful in ligand design or as a synthon for further derivatization .

Biological Activity

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom and the carboxamide functional group suggests that this compound may exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}I N3_{3}O2_{2}, with a molecular weight of approximately 356.16 g/mol. The structure includes a pyrrole ring substituted with an iodine atom at the 4-position and a hydroxyethyl group at the nitrogen position, which may influence its solubility and reactivity.

Antimicrobial Activity

Halogenated compounds, including those with iodine substitutions, have been reported to exhibit antimicrobial properties. The introduction of iodine in organic compounds often enhances their interaction with biological membranes and microbial enzymes, potentially leading to increased antimicrobial efficacy . While specific studies on this compound are lacking, its structural characteristics align with known antimicrobial mechanisms observed in similar compounds.

Anti-inflammatory Activity

Pyrrole derivatives have also been explored for their anti-inflammatory effects. For instance, certain substituted pyrazoles have demonstrated significant anti-inflammatory activity in vivo, indicating that similar modifications in pyrrole derivatives could yield comparable results . The carboxamide group in this compound may facilitate interactions with inflammatory mediators, suggesting a potential for anti-inflammatory activity.

Research Findings and Case Studies

Study Focus Findings
Bcl-2/Bcl-xL InhibitionModifications to pyrrole structures led to potent inhibitors with IC50_{50} values < 1 nM.
Antimicrobial PropertiesHalogenated compounds showed enhanced antimicrobial activity due to iodine substitution.
Anti-inflammatory ActivitySubstituted pyrazoles exhibited significant anti-inflammatory effects in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like EDCI/NHS in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. A typical protocol involves reacting 4-iodo-1H-pyrrole-2-carboxylic acid with 2-aminoethanol, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Key Considerations : Ensure strict control of reaction temperature (0–25°C) to minimize side reactions. The iodine substituent may require protection during coupling to prevent unwanted substitution .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Tools : Use 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., iodine at C4, hydroxyethyl group at N). Mass spectrometry (APCI-MS or ESI-MS) and elemental analysis validate molecular weight and purity (>95%). X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .
  • Data Interpretation : Compare NMR chemical shifts with analogous pyrrole-2-carboxamides (e.g., 4-phenyl derivatives) to identify deviations caused by iodine’s electron-withdrawing effects .

Q. What stability considerations are critical for long-term storage?

  • Storage Conditions : Store in amber vials under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to light, which may degrade the iodinated pyrrole ring .
  • Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like 4-iodo-pyrrole-2-carboxylic acid .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing iodine displacement?

  • Experimental Design : Conduct a Design of Experiments (DoE) to test variables: coupling reagent (e.g., EDCI vs. DCC), solvent polarity, and temperature. Monitor iodine retention via 127I^{127}I NMR or X-ray fluorescence .
  • Contradiction Analysis : If yields drop despite optimal coupling, investigate competing pathways (e.g., iodine loss via radical intermediates) using radical scavengers like TEMPO .

Q. What strategies are effective for evaluating the compound’s antimicrobial activity?

  • Assay Design : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution (MIC determination). Include controls for solvent effects (DMSO ≤1% v/v). For fungal assays, use C. albicans in RPMI-1640 medium .
  • Data Interpretation : Correlate MIC values with structural analogs (e.g., 4-phenyl derivatives) to assess iodine’s role in enhancing membrane permeability .

Q. How should conflicting solubility and bioactivity data be resolved?

  • Methodology : Perform solubility studies in PBS and DMSO to identify formulation barriers. If low aqueous solubility limits activity, synthesize prodrugs (e.g., ester derivatives) and compare bioactivity .
  • Case Study : A 2020 study on 4-phenylpyrrole-2-carboxamides showed that halogen substituents (e.g., Cl, I) improved MIC values but reduced solubility, necessitating nanoformulation .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Protocol : Grow single crystals via slow evaporation (acetone/water). Use SHELXT for structure solution and SHELXL for refinement. Validate hydrogen bonding (e.g., N–H···O between carboxamide and hydroxyethyl groups) .
  • Advanced Tip : For twinned crystals, apply the TwinRotMat algorithm in SHELXL to improve refinement accuracy .

Q. How can computational modeling predict its structure-activity relationships (SAR)?

  • Approach : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potentials and HOMO/LUMO distributions. Compare with analogs to identify iodine’s electronic contributions to receptor binding .
  • Validation : Cross-reference computational data with experimental IC50_{50} values from kinase inhibition assays to refine predictive models .

Safety and Compliance

Q. What safety protocols are essential for handling this iodinated compound?

  • Precautions : Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation/dermal contact. Monitor iodine vapor release during high-temperature reactions .
  • Waste Disposal : Treat iodine-containing waste with sodium thiosulfate to reduce environmental toxicity .

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